Imidazo[4,5-c]pyridine Superiority in BTK Inhibition
A direct, matched-pair comparison of identically substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine inhibitors demonstrated the [4,5-c] isomer exhibits a significantly higher BTK inhibitory activity. While exact IC50 values from the study are not publicly available in the abstract, the authors report the [4,5-c] scaffold as 'significantly higher' in activity, establishing the critical importance of the [4,5-c] regioisomer for this therapeutic target [1].
| Evidence Dimension | Inhibitory activity against Bruton's Tyrosine Kinase (BTK) |
|---|---|
| Target Compound Data | Significantly higher activity (imidazo[4,5-c]pyridine scaffold; exact IC50 requires full-text access) |
| Comparator Or Baseline | Matched imidazo[4,5-b]pyridine isomer |
| Quantified Difference | Significantly higher activity (qualitative assessment; quantitative difference pending full-text data) |
| Conditions | In vitro BTK enzymatic assay; identical substituent pattern on both regioisomers |
Why This Matters
This demonstrates that the imidazo[4,5-c]pyridine regioisomer is non-substitutable for the [4,5-b]pyridine isomer in BTK inhibitor programs, directly justifying the procurement of [4,5-c] building blocks like 7-bromo-4-chloro-1H-imidazo[4,5-C]pyridine for medicinal chemistry campaigns targeting this kinase.
- [1] Krajčovičová, S.; Jorda, R.; Vanda, D.; Soural, M.; Kryštof, V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur. J. Med. Chem. 2021, 211, 113094. View Source
